molecular formula C₂₇H₄₄O₃Si B1147242 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol CAS No. 61252-31-1

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

Cat. No.: B1147242
CAS No.: 61252-31-1
M. Wt: 444.72
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Description

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a sophisticated androstane-derived synthetic intermediate of significant interest in advanced steroid chemistry research. This compound is strategically protected at the 3 and 17 positions with acetyl and tert-butyldimethylsilyl groups, respectively, making it a valuable precursor for the targeted synthesis of novel steroid analogs . While the specific biological profile of this exact molecule is a subject of ongoing investigation, its core structure is related to androstadienediols, which are pivotal in studying steroid hormone pathways. Researchers utilize this and related compounds to probe the complex metabolism of androgens and their subsequent biological activities . Of particular research interest is the role of similar 3,17-diol metabolites, such as 5α-androstane-3β,17β-diol (3β-diol), which is an endogenous metabolite of dihydrotestosterone (DHT). Metabolites like 3β-diol do not act on the androgen receptor but function as selective agonists for the estrogen receptor beta (ERβ) . Activation of ERβ by these metabolites has been shown to exert antiproliferative effects in models of prostate cancer and plays a key role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress response, and exhibiting neuroprotective properties . Consequently, 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol serves as a critical tool for chemists and biologists exploring the structure-activity relationships of steroids, developing new research probes for endocrine signaling, and investigating the nuanced mechanisms by which steroid metabolites fine-tune physiological processes.

Properties

IUPAC Name

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFHJOVTZWTAMR-OSJZSDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746923
Record name (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61252-31-1
Record name (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Steroidal Precursor Selection

The synthesis typically begins with androstane or androstenediol derivatives. For example, Hosoda et al. (1976) utilized 17β-hydroxyandrost-5-en-3β-ol as the starting material, enabling direct functionalization at C3 and C17. Alternative precursors, such as betulin derivatives, have also been explored for their inherent hydroxyl groups.

Silylation of the 17β-Hydroxyl Group

The 17β-hydroxyl group is protected first using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. A representative procedure involves:

  • Dissolving the steroid precursor in dry dichloromethane (DCM).

  • Adding TBSCl (1.2 equiv) and imidazole (2.5 equiv) as a base.

  • Stirring at 25°C for 12 hours, yielding the 17β-TBS ether.

Key Data:

ParameterValue
Yield85–92%
Purity (HPLC)>95%
Reaction Time12–16 hours

Acetylation of the 3β-Hydroxyl Group

The 3β-hydroxyl group is acetylated using acetic anhydride (Ac2O\text{Ac}_2\text{O}) in pyridine:

  • Adding Ac2O\text{Ac}_2\text{O} (1.5 equiv) to the silylated intermediate.

  • Stirring at 0–5°C for 2 hours, followed by room temperature for 6 hours.

Optimization Notes:

  • Lower temperatures minimize side reactions (e.g., migration of silyl groups).

  • Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Dehydrogenation via Oxidative Elimination

The 5,14-diene is introduced using dichlorodicyanoquinone (DDQ) in refluxing toluene:

  • Reacting the protected intermediate with DDQ (1.1 equiv) at 110°C for 8 hours.

  • Purification via silica gel chromatography.

Alternative Methods:

  • Mercury-Free Desaturation: Hypervalent iodine reagents (e.g., iodobenzene diacetate) achieve comparable yields (78–85%) without toxic mercury byproducts.

  • Treibs’ Method: Historical approaches used mercuric acetate for Δ9(11) bond formation, but this has been largely phased out due to toxicity.

Comparative Data:

MethodYield (%)Purity (%)Environmental Impact
DDQ8293Moderate
Hypervalent Iodine7891Low
Mercuric Acetate8895High

Industrial-Scale Considerations

Catalytic Advancements

Recent patents highlight the use of palladium catalysts for coupling reactions in steroidal syntheses. For example, WO2013030410A2 describes a Suzuki-Miyaura coupling to introduce pyridyl groups at C17, though this is more relevant to abiraterone derivatives.

Purification Challenges

The final compound’s lipophilic nature (due to TBS and acetyl groups) complicates crystallization. Reverse-phase chromatography or preparative HPLC is often required, with typical recovery rates of 70–80%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 5.38 (m, 1H, H-6), 4.62 (t, 1H, H-3), 0.88 (s, 9H, TBS), 2.03 (s, 3H, Ac).

  • IR (KBr) : 1745 cm1^{-1} (C=O, acetate), 1250 cm1^{-1} (Si-C).

Stability Profiling

The compound is stable under inert atmospheres at −20°C for >24 months. Degradation (≤5%) occurs via hydrolysis of the TBS group under acidic or aqueous conditions.

Applications in Steroid Chemistry

The product serves as a precursor to testosterone metabolites (e.g., 17β-hydroxyandrost-4-en-3-one) and investigational agents targeting hormone-dependent cancers. Its dual protection strategy enables selective deprotection:

  • TBS cleavage: HFpyridine\text{HF} \cdot \text{pyridine} in THF.

  • Acetate hydrolysis: K2_2CO3_3 in MeOH/H2_2O .

Chemical Reactions Analysis

Types of Reactions

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Steroid Biochemistry

The compound serves as a substrate in enzymatic assays to study the activity of steroidogenic enzymes, particularly those involved in the metabolism of androgens and estrogens. Its acetylation and silylation enhance its stability and solubility, making it suitable for various biochemical assays.

Medicinal Chemistry

Research has explored the potential therapeutic effects of this compound in conditions related to hormone imbalances, such as prostate cancer and benign prostatic hyperplasia (BPH). Studies indicate that compounds with similar structures can act as inhibitors of 5-alpha reductase, an enzyme involved in converting testosterone to dihydrotestosterone (DHT), which plays a role in prostate tissue growth .

Drug Development

The compound's structural modifications allow for the development of novel antiandrogens or androgen receptor modulators. Its applications extend to designing drugs that can selectively target androgen receptors while minimizing side effects associated with traditional therapies.

Analytical Chemistry

As a reference standard, this compound is used in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying steroid levels in biological samples. Its unique profile aids in distinguishing it from other steroids during analysis.

Case Study 1: Inhibition of 5-alpha Reductase

A study investigated the effects of various steroid derivatives on prostate tissue hormone content. The results demonstrated that compounds structurally related to 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol effectively reduced DHT levels in prostate tissues, suggesting potential therapeutic applications in managing conditions like BPH .

Case Study 2: Proteomic Analysis

In another study involving human fetal osteoblasts exposed to oxidative stress, researchers noted significant changes in protein expression linked to steroid metabolism pathways. The findings imply that derivatives like 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol may have protective roles against cellular damage caused by oxidative stress .

Mechanism of Action

The mechanism of action of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as steroid receptors. The acetyl and silyl groups may influence the compound’s binding affinity and selectivity, affecting its biological activity. The pathways involved can include modulation of gene expression and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-O-Acetyl-17-O-TBS-5,14-Androstadiene-3β,17β-diol, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Protective Groups Receptor Binding Affinity (Kd) Metabolic Stability Key Applications
Target Compound 5,14-Androstadiene-3β,17β-diol 3-O-Acetyl, 17-O-TBS Not reported High (silyl group) Pharmaceutical synthesis
5-Androstene-3β,17β-diol Androstene backbone, 3β,17β-diol None ERα: Low; ERβ: Moderate Low Hormone research
5α-Estrane-3β,17β-diol (Estranediol isomer) Estrane backbone, 3β,17β-diol None Not reported Moderate Doping control biomarkers
N-tert-Butyl-3-oxoandrost-4-ene-17β-carboxamide Androstene backbone, 17β-carboxamide tert-Butyl group Aromatase inhibition High Enzyme inhibitor studies

Key Findings

Structural Modifications and Stability: The target compound’s acetyl and TBS groups significantly improve its stability compared to unprotected diols like 5-androstene-3β,17β-diol. Silyl ethers are known to resist enzymatic degradation, enhancing shelf life and bioavailability . In contrast, estranediol isomers (e.g., 5α-estrane-3β,17β-diol) lack protective groups, making them prone to rapid metabolism, as observed in urinary excretion studies using GC-MS/MS .

Receptor Interactions: While 5-androstene-3β,17β-diol exhibits weak binding to estrogen receptor alpha (ERα) and moderate affinity for ERβ (Kd = 0.4–0.1 nM), the target compound’s binding data remain uncharacterized.

Synthetic Utility :

  • The TBS group in the target compound allows selective deprotection during multi-step syntheses, a feature absent in simpler analogs like estranediols. This property is critical for developing derivatives with tailored bioactivities .

Analytical Detection :

  • Estranediol isomers are monitored via GC-MS/MS due to their low metabolic stability, whereas the target compound’s silyl group may necessitate alternative detection methods (e.g., LC-MS) for accurate quantification in biological matrices .

Biological Activity

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol (CAS Number: 61252-31-1) is a synthetic derivative of dehydroepiandrosterone (DHEA), a steroid hormone with various biological activities. This compound has garnered interest for its potential therapeutic applications due to its structural modifications that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H44O3Si
  • Molecular Weight : 444.72 g/mol
  • CAS Number : 61252-31-1

The compound features a silyl ether group and an acetyl modification, which may influence its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that steroidal compounds similar to 3-O-acetyl derivatives exhibit anticancer properties. A study demonstrated that DHEA analogues modified at specific positions could induce apoptosis in cancer cell lines, suggesting that structural modifications can enhance biological activity against tumors .

Table 1: Summary of Anticancer Activity of DHEA Derivatives

CompoundCell Lines TestedMechanism of ActionReference
DHEA Derivative AKB, T47D, SK-N-MCInduction of apoptosis
3-O-Acetyl-17-O-tert-butyldimethylsilylNot specifiedPotentially similar to DHEA derivativesCurrent review

Neuroprotective Effects

The neuroprotective effects of DHEA derivatives have been explored in various models. A notable study highlighted that certain DHEA analogues could protect neuronal cells from serum deprivation-induced apoptosis. The neuroprotective mechanism is believed to involve modulation of apoptotic pathways, potentially making these compounds valuable in treating neurodegenerative diseases .

Hormonal Activity

As a steroid derivative, 3-O-acetyl-17-O-tert-butyldimethylsilyl may influence androgen receptor activity. Research has shown that modifications at the C3 and C17 positions can alter the binding affinity to androgen receptors, potentially enhancing or inhibiting androgenic effects depending on the context .

Table 2: Hormonal Activity Modulation by Steroidal Compounds

CompoundReceptor TypeEffectReference
DHEAAndrogenModulation of receptor activity
3-O-Acetyl-17-O-tert-butyldimethylsilylAndrogenPotential modulationCurrent review

The biological activity of 3-O-acetyl-17-O-tert-butyldimethylsilyl is likely mediated through several mechanisms:

  • Receptor Binding : Interactions with androgen and possibly estrogen receptors can modulate gene expression related to cell growth and apoptosis.
  • Signal Transduction Pathways : The compound may affect key signaling pathways involved in cell survival and death.
  • Metabolic Pathways : Its structural modifications might influence metabolic pathways associated with steroidogenesis.

Case Studies

  • Neuroprotection in PC12 Cells : In an experimental model using PC12 cells, the neuroprotective effects of modified DHEA derivatives were evaluated. The results indicated significant protection against apoptosis induced by serum deprivation, highlighting the potential clinical relevance of these compounds in neurodegenerative disorders .
  • Anticancer Activity Assessment : A series of synthetic derivatives were tested against various cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity. These findings suggest that 3-O-acetyl-17-O-tert

Q & A

Basic: What are the critical steps in synthesizing and characterizing 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol?

Methodological Answer:
Synthesis requires sequential protection of hydroxyl groups. The 17β-hydroxyl group is typically shielded using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to prevent unwanted side reactions, while the 3β-hydroxyl is acetylated using acetic anhydride . Characterization involves nuclear magnetic resonance (NMR) to confirm regioselectivity, with 1^1H-NMR peaks for TBDMS (δ 0.1–0.3 ppm for Si-CH3_3) and acetyl groups (δ 2.0–2.1 ppm for CH3_3CO). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da). Purity is assessed via reverse-phase HPLC with UV detection at 210–240 nm for conjugated dienes .

Basic: How do researchers differentiate between isomeric forms of androstadienediol derivatives during structural analysis?

Methodological Answer:
Isomeric differentiation relies on coupling constants in 1^1H-NMR (e.g., J5,6_{5,6} for 5,14-diene vs. 4,6-diene systems) and NOESY correlations to confirm spatial arrangements. For example, the 5,14-diene system shows distinct deshielding of C19 methyl protons (δ 1.2–1.4 ppm) compared to other isomers. X-ray crystallography may resolve ambiguous cases, particularly for steric effects induced by bulky protecting groups like TBDMS .

Advanced: What experimental models are suitable for evaluating the metabolic stability of this compound in hormone-related pathways?

Methodological Answer:
In vitro models include human liver microsomes (HLMs) to assess cytochrome P450-mediated oxidation. Co-incubation with NADPH identifies phase I metabolites via LC-MS/MS. For tissue-specific effects, primary breast epithelial cell cultures are used to study interactions with estrogen receptors (ERα/ERβ), given structural similarities to androstenediol derivatives linked to breast density modulation . In vivo, cholesterol-fed rabbit models (e.g., chinchilla rabbits) evaluate atherogenic potential by tracking LDL/HDL ratios and aortic plaque formation .

Advanced: How can contradictory data on the compound’s androgenic vs. anti-inflammatory effects be reconciled?

Methodological Answer:
Discrepancies arise from receptor promiscuity and tissue-specific metabolism. For example, the acetyl-TBDMS derivative may act as an androgen receptor (AR) partial agonist in prostate cells but inhibit NF-κB in macrophages. Experimental resolution involves:

  • Dose-response profiling : Compare IC50_{50} values for AR transactivation vs. TNF-α suppression.
  • Metabolite tracking : Use radiolabeled 14^{14}C-compounds to identify active metabolites (e.g., deacetylated or desilylated forms) in target tissues.
  • Knockout models : AR-null vs. wild-type mice to isolate receptor-dependent effects .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

Methodological Answer:
Nonlinear mixed-effects modeling (NLME) accounts for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For example, use the Emax model to correlate plasma concentrations with breast density changes (VPD) observed in tertile analyses . False discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) adjust for multiple comparisons in metabolite-wide association studies (MWAS), as applied in the AACR 2024 study (FDR p < 0.05) .

Basic: What analytical techniques validate the compound’s stability under storage conditions?

Methodological Answer:
Stability is tested via accelerated degradation studies (40°C/75% RH for 6 months). LC-MS monitors degradation products, such as hydrolysis of the acetyl group (retention time shifts) or TBDMS cleavage (mass loss of 114.25 Da). Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions above 150°C .

Advanced: How does the tert-butyldimethylsilyl group influence the compound’s bioavailability compared to other protecting groups?

Methodological Answer:
TBDMS enhances lipophilicity (logP increase by ~2.5), improving blood-brain barrier penetration in rodent models. Comparative studies with trimethylsilyl (TMS) or acetyl-protected analogs show 3–5× higher AUC024_{0-24} in pharmacokinetic assays. However, TBDMS may reduce renal clearance due to increased protein binding, quantified via equilibrium dialysis (≥85% bound to albumin) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical trials?

Methodological Answer:
Implement process analytical technology (PAT), such as in-line FTIR to monitor silylation/acetylation endpoints. Design of experiments (DoE) optimizes critical parameters (e.g., reaction temperature for TBDMS protection: 25–40°C; acetic anhydride stoichiometry: 1.2–2.0 eq.). Final purification via preparative HPLC with a C18 column (10 μm, 250 × 50 mm) ensures ≥98% purity, validated by qNMR .

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